4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide
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Overview
Description
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including sulfonyl and benzamido groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the sulfonyl and benzamido groups, followed by their coupling to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often involve the use of organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The benzamido groups can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles like nitric acid or halogens. The reaction conditions vary depending on the specific reaction, but typically involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, which can be further utilized in various applications.
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
- 4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline
Uniqueness
Compared to these similar compounds, 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O8S2/c1-21-17-35(18-22(2)43-21)45(39,40)29-12-8-25(9-13-29)31(37)33-27-6-5-7-28(16-27)34-32(38)26-10-14-30(15-11-26)46(41,42)36-19-23(3)44-24(4)20-36/h5-16,21-24H,17-20H2,1-4H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKNZHVMPIRWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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